trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone
Overview
Description
The compound “trans-4-Aminocyclohexyl)methanol” is a solid substance . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
A process for the production of trans-4-aminocyclohexanol, which is a similar compound, has been described . The process involves the hydrogenation of p-acetamidophenol (III) to give a product with a trans/cis ratio of at least 1:1 . The hydrogenation catalyst is then separated and the reaction mixture is saponified in an alkaline medium . The reaction mixture is then cooled to precipitate the product .Molecular Structure Analysis
The molecular formula of “trans-4-Aminocyclohexyl)methanol” is C7H15NO . The molecular weight is 129.2 .Chemical Reactions Analysis
The synthesis of trans-4-aminocyclohexanol involves a hydrogenation reaction followed by saponification .Physical and Chemical Properties Analysis
“trans-4-Aminocyclohexyl)methanol” is a solid substance . It should be stored under inert gas in a well-ventilated place . It is air sensitive and hygroscopic .Safety and Hazards
“trans-4-Aminocyclohexyl)methanol” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised .
Properties
IUPAC Name |
(4-aminocyclohexyl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h10-11H,2-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRXAVLSAPPDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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